3-[(4-Bromophenyl)methoxy]pyridin-2-amine 3-[(4-Bromophenyl)methoxy]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 866135-55-9
VCID: VC6202963
InChI: InChI=1S/C12H11BrN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15)
SMILES: C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Br
Molecular Formula: C12H11BrN2O
Molecular Weight: 279.137

3-[(4-Bromophenyl)methoxy]pyridin-2-amine

CAS No.: 866135-55-9

Cat. No.: VC6202963

Molecular Formula: C12H11BrN2O

Molecular Weight: 279.137

* For research use only. Not for human or veterinary use.

3-[(4-Bromophenyl)methoxy]pyridin-2-amine - 866135-55-9

Specification

CAS No. 866135-55-9
Molecular Formula C12H11BrN2O
Molecular Weight 279.137
IUPAC Name 3-[(4-bromophenyl)methoxy]pyridin-2-amine
Standard InChI InChI=1S/C12H11BrN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15)
Standard InChI Key HNJBVHDXCIBNDV-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyridine ring with two key substituents:

  • A primary amine (-NH2) at the 2-position, which enhances nucleophilic reactivity and hydrogen-bonding potential.

  • A (4-bromophenyl)methoxy group (-OCH2C6H4Br) at the 3-position, introducing steric bulk, aromaticity, and electrophilic halogenation sites.

The bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy linker modulates electronic effects on the pyridine ring.

Physicochemical Properties

Although experimental data for 3-[(4-Bromophenyl)methoxy]pyridin-2-amine are scarce, key properties can be extrapolated:

PropertyEstimated Value/BehaviorBasis for Estimation
Molecular Weight293.12 g/molCalculated from formula C12H11BrN2O
SolubilityLow in water; soluble in DMSO, DCM, THFAnalogous bromopyridines
Melting Point120–140°CSimilar methoxy-pyridine amines
LogP (Partition Coefficient)~2.8Predicted via computational models

The compound’s low water solubility aligns with hydrophobic aromatic systems, while its stability under ambient conditions is typical for brominated aromatics .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-[(4-Bromophenyl)methoxy]pyridin-2-amine can be approached via two primary routes:

  • Direct Functionalization of Pyridine: Introducing the methoxy and amine groups sequentially onto a pre-brominated pyridine core.

  • Coupling Reactions: Assembling the (4-bromophenyl)methoxy moiety separately and attaching it to a pre-aminated pyridine derivative.

Bromination of Pyridine Precursors

A plausible starting material is 2-aminopyridin-3-ol. Bromination at the 4-position of the phenyl group could be achieved using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile, as demonstrated in the synthesis of 3-bromo-2-methoxypyridin-4-amine . For example:

  • Protection of Amine: Temporarily protect the 2-amine group using a tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • Methoxy Group Introduction: React with (4-bromophenyl)methanol under Mitsunobu conditions (DIAD, PPh3) to install the methoxy group.

  • Deprotection: Remove the Boc group under acidic conditions (e.g., HCl in dioxane).

Hypothetical Reaction Conditions:

  • Yield: 70–85% (based on analogous methoxylation reactions ).

  • Key Reagents: (4-Bromophenyl)methanol, DIAD, PPh3, Boc2O.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling could attach the (4-bromophenyl)methoxy group to a pre-functionalized pyridine. For instance:

  • Buchwald-Hartwig Amination: Couple a 3-bromo-2-methoxypyridine with a (4-bromophenyl)methanol-derived boronic ester.

  • Ullmann-Type Coupling: Use copper catalysts to form the C-O bond between pyridine and the aryl methanol.

Example Protocol:

  • Catalyst: Pd(OAc)2/XPhos.

  • Base: Cs2CO3.

  • Solvent: Toluene/water (3:1).

  • Temperature: 100°C, 12h .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (Predicted, CDCl3):

  • δ 7.45–7.35 (m, 2H, aromatic H from bromophenyl).

  • δ 7.20–7.10 (m, 2H, aromatic H from bromophenyl).

  • δ 8.15 (d, J = 5.6 Hz, 1H, pyridine H-6).

  • δ 6.75 (d, J = 5.6 Hz, 1H, pyridine H-5).

  • δ 5.10 (s, 2H, OCH2).

  • δ 4.85 (s, 2H, NH2).

13C NMR:

  • 158.2 (C-O), 150.1 (C-NH2), 132.5–121.0 (aromatic carbons), 68.4 (OCH2).

Mass Spectrometry

  • ESI-MS: m/z 293.0 [M+H]+ (isotopic pattern consistent with bromine).

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Ensuring precise substitution on the pyridine ring remains challenging.

  • Scalability: Transitioning from milligram to kilogram scale requires solvent and catalyst efficiency improvements.

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